molecular formula C4H2ClNO4S2 B1612425 4-Nitrothiophene-2-sulfonyl chloride CAS No. 40358-04-1

4-Nitrothiophene-2-sulfonyl chloride

Cat. No. B1612425
CAS RN: 40358-04-1
M. Wt: 227.6 g/mol
InChI Key: WUMGHGGPZKZYNN-UHFFFAOYSA-N
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Description

4-Nitrothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClNO4S2 and a molecular weight of 227.65 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Nitrothiophene-2-sulfonyl chloride consists of a thiophene ring with a nitro group at the 4-position and a sulfonyl chloride group at the 2-position .


Physical And Chemical Properties Analysis

4-Nitrothiophene-2-sulfonyl chloride has a melting point of 48°C and a predicted boiling point of 372.5±27.0°C . Its density is estimated to be 1.750, and its refractive index is estimated to be 1.6100 .

Scientific Research Applications

Synthesis of Sulfur Heterocycles

4-Nitrothiophene-2-sulfonyl chloride is used in the synthesis of unusual eight-membered sulfur heterocycles. This process involves the addition of the sulfonyl-stabilized anion of nitrobutadienes onto the aromatic ring, leading to the construction of sulfur heterocycles (Bianchi et al., 2010).

Preparation of Thermally Stable Polymers

This compound plays a role in creating thermally stable polymers. One study details the preparation of a new diamine monomer containing flexible sulfone, sulfide, and amide units, which involves 4-nitrothiophene-2-sulfonyl chloride (Mehdipour‐Ataei & Hatami, 2007).

Gas-Phase Electron Diffraction Studies

Research has also focused on the structural analysis of 4-nitrothiophene-2-sulfonyl chloride using gas-phase electron diffraction and quantum chemical studies. This provides valuable insights into its molecular structure and reactivity (Petrov et al., 2009).

Synthesis of Sulfonamide Derivatives

Another significant application is in the synthesis of sulfonamide derivatives, which have shown potential in activating cancer cell apoptosis through the activation of p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Formation of Aromatic Self-Assembled Monolayers (SAMs)

4-Nitrothiophene-2-sulfonyl chloride has been used as a precursor for forming densely packed aromatic SAMs on gold surfaces. This application is critical in the field of surface chemistry and nanotechnology (Houmam et al., 2011).

Kinetic Resolution of Indolines

It is also utilized in the kinetic resolution of indolines, a process essential for producing enantiomerically pure compounds. The use of 2-isopropyl-4-nitrophenylsulfonyl chloride in this process has been critical for achieving stereodiscrimination (Murray et al., 2017).

Safety And Hazards

4-Nitrothiophene-2-sulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this substance .

Future Directions

Aromatic sulfonyl fluorides with a nitro group in their ortho position, similar to 4-Nitrothiophene-2-sulfonyl chloride, have shown promising antibacterial activity against drug-resistant pathogens . This suggests that 4-Nitrothiophene-2-sulfonyl chloride and similar compounds could be a promising starting point for the development of new antibiotics, particularly against Gram-negative bacteria .

properties

IUPAC Name

4-nitrothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMGHGGPZKZYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591966
Record name 4-Nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrothiophene-2-sulfonyl chloride

CAS RN

40358-04-1
Record name 4-Nitro-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40358-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrothiophene-2-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Blatt, S Bach, L Kresch - The Journal of Organic Chemistry, 2003 - ACS Publications
The reaction as described was carried out on the following phenols. Class A. Phenols with the para position unoccupied which gave a positive reaction {ie, blue or green in concen-…
Number of citations: 45 pubs.acs.org
S Liu, M Glodde, PR Varanasi - Advances in Resist Materials …, 2010 - spiedigitallibrary.org
… To a solution of 5-chloro-4-nitrothiophene-2-sulfonyl chloride (0.393 g, 1.5 mmol) in 15 mL of acetonitrile and 2 mL of water was added silver carbonate (0.414 g, 1.5 mmol) in portions in …
Number of citations: 3 www.spiedigitallibrary.org
S Förtsch, A Vogt, P Bäuerle - Journal of Physical Organic …, 2017 - Wiley Online Library
… According to Carpanelli and Leandri, this directing group was required for the selective nitration giving 5-bromo-4-nitrothiophene-2-sulfonyl chloride 8.30 Cleavage of the sulfonyl …
Number of citations: 27 onlinelibrary.wiley.com
SA Alqarni - International Journal of Polymer Science, 2022 - hindawi.com
… -2-sulfonyl chloride yielded 8g of 4nitrothiophene-2-sulfonyl chloride fuming at 145–150/ 4mm, … A mixture of 30mL water and 8g of 4-nitrothiophene-2-sulfonyl chloride was boiled for 4 …
Number of citations: 13 www.hindawi.com
CA Hunt, PJ Mallorga, SR Michelson… - Journal of medicinal …, 1994 - ACS Publications
… The 5-chloro-4-nitrothiophene2-sulfonyl chloride (47 g) was collected by filtration, washed (H20), and air-dried.18b The sulfonyl chloride (47 g) was added to 180 mL of concentrated …
Number of citations: 33 pubs.acs.org
SS Surange - 1999 - lib.unipune.ac.in
… Subsequent nitration of this by fuming nitric acid gave a mixture of 4-nitrothiophene-2-sulfonyl chloride and 5-nitrothiophene-2-sulfonyl chloride. The former was separated from the …
Number of citations: 0 lib.unipune.ac.in
SA Alqarni - 2022 - academia.edu
… -2-sulfonyl chloride yielded 8g of 4nitrothiophene-2-sulfonyl chloride fuming at 145–150/ 4mm, … A mixture of 30mL water and 8g of 4-nitrothiophene-2-sulfonyl chloride was boiled for 4 …
Number of citations: 0 www.academia.edu
U Lücking, G Siemeister, M Schäfer… - ChemMedChem …, 2007 - Wiley Online Library
… ) is added to a stirred solution of N 1 -(5-bromo-2-chloropyrimidin-4-yl)butane-1,4-diamine hydrochloride (26) (1.20 g, 3.8 mmol) and a mixture of 4-nitrothiophene-2-sulfonyl chloride …
M Shiozaki, K Maeda, T Miura, M Kotoku… - Journal of medicinal …, 2011 - ACS Publications
Aggrecanases, particularly aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), are believed to be key enzymes involved in the articular cartilage breakdown that leads to …
Number of citations: 49 pubs.acs.org
E Kasparavičius - 2021 - epubl.ktu.edu
… Carpanelli, sulfonyl chloride group is required for the selective nitration to obtain 5bromo‐4‐nitrothiophene‐2‐sulfonyl chloride (43) [69]. Sulphuric acid was used to eliminate the …
Number of citations: 0 epubl.ktu.edu

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